molecular formula C14H18N4O3S2 B6587888 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1235059-32-1

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6587888
CAS No.: 1235059-32-1
M. Wt: 354.5 g/mol
InChI Key: SXJKMXZWHPSVDG-UHFFFAOYSA-N
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Description

N-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule featuring a 2,1,3-benzothiadiazole core substituted at the 5-position with a carboxamide group. The amide nitrogen is further modified with a (1-methanesulfonylpiperidin-4-yl)methyl substituent.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c1-23(20,21)18-6-4-10(5-7-18)9-15-14(19)11-2-3-12-13(8-11)17-22-16-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJKMXZWHPSVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that are affected by this compound. Once the targets are identified, it will be possible to map out the biochemical pathways that are influenced by this compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

Biological Activity

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name: this compound
Molecular Formula: C_{13}H_{16}N_{4}O_{3}S
Molecular Weight: 304.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. This includes receptor tyrosine kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in processes like angiogenesis and tumor proliferation .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

The following table summarizes the biological activities reported for the compound:

Activity Description
Kinase Inhibition Inhibits various receptor tyrosine kinases involved in tumor growth and angiogenesis .
Antimicrobial Properties Potential effectiveness against certain bacterial strains, though more research is needed.
Cell Proliferation Modulates cell proliferation in cultured human cells, particularly endothelial cells .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers found that the compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the inhibition of VEGFR signaling pathways, leading to reduced angiogenesis and tumor growth. The study highlighted its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, showing promising results particularly against Gram-positive bacteria. The study concluded that modifications to the structure could enhance its efficacy and broaden its spectrum of activity.

Comparison with Similar Compounds

Substituent Diversity in Benzothiadiazole-5-Carboxamides

Table 1: Comparison of Substituents and Molecular Properties

Compound Name (Reference) Substituent Group Molecular Weight Key Features
Target Compound (1-Methanesulfonylpiperidin-4-yl)methyl Not Provided Piperidine sulfonamide; potential metabolic stability
N-{[3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Heterocyclic (pyrazole-oxadiazole) 341.35 Rigid heterocyclic linker; possible π-π interactions
N-[(Furan-2-yl)methyl]-1,2,3-benzothiadiazole-5-carboxamide Furan-methyl 259.28 Oxygen-rich; moderate hydrophilicity
N-(4-Ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide 4-Ethoxyphenyl 313.34 Aromatic; lipophilic

Key Observations :

  • Target Compound : The methanesulfonyl-piperidine group introduces a sulfonamide moiety, which may enhance solubility and metabolic stability compared to alkyl or aryl substituents . Piperidine rings are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
  • Heterocyclic Analogs : The pyrazole-oxadiazole derivative replaces the piperidine with a fused heterocyclic system, likely increasing rigidity and altering electronic properties. Such structures are prevalent in kinase inhibitors.
  • Aromatic vs. Aliphatic Substituents : Compounds like N-(4-ethoxyphenyl) prioritize lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Chromatographic Behavior

highlights that substituents significantly influence chromatographic separation factors (α). The target compound’s sulfonamide group, being polar, may improve retention on reversed-phase columns compared to purely aromatic analogs .

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